2-Chloro-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide
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Overview
Description
2-Chloro-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide is a complex organic compound with the molecular formula C16H22ClN3O5S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-morpholino-5-(morpholinosulfonyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps, including recrystallization and chromatography, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division.
Molecular Pathways: By inhibiting DHFR, the compound disrupts the folate pathway, leading to the inhibition of cell proliferation and inducing cell cycle arrest in the G1 phase.
Comparison with Similar Compounds
- 2-Chloro-N-(2-chloro-5-(morpholinosulfonyl)phenyl)acetamide
- 2-(Arylamino)-N-(4-(morpholino-sulfonyl)phenyl)acetamides
Comparison:
- Uniqueness: 2-Chloro-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide is unique due to its dual morpholino groups, which enhance its solubility and reactivity compared to similar compounds .
- Activity: The presence of the morpholino groups also contributes to its higher biological activity, making it a more potent inhibitor of DHFR and a more effective antimicrobial and anticancer agent .
Properties
IUPAC Name |
2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O5S/c17-12-16(21)18-14-11-13(26(22,23)20-5-9-25-10-6-20)1-2-15(14)19-3-7-24-8-4-19/h1-2,11H,3-10,12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBKOBOQLCRID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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